1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-02-8) is a pyrazole-based carboxylic acid with a tert-butyl group at the 1-position and a trifluoromethyl (CF₃) group at the 5-position. Its molecular formula is C₉H₁₁F₃N₂O₂, and it has a molecular weight of 236.20 g/mol . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the steric bulk of the tert-butyl group and the electron-withdrawing properties of CF₃ to modulate reactivity and biological activity.
Properties
IUPAC Name |
1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-8(2,3)14-6(9(10,11)12)5(4-13-14)7(15)16/h4H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPZUNLSYYEDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363248 | |
| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142818-02-8 | |
| Record name | 1-(1,1-Dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142818-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Another approach includes the use of tert-butoxycarbonyl groups in organic transformations . Industrial production methods often utilize flow microreactor systems for the direct introduction of these groups into various organic compounds .
Chemical Reactions Analysis
1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include radical and electrophilic trifluoromethylating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The trifluoromethyl group in 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid enhances its lipophilicity, potentially improving its ability to penetrate cell membranes. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Effects
- Antimicrobial Properties
Agrochemical Applications
- Herbicide Development
- Pesticide Formulations
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry, 2023 | Demonstrated significant anticancer activity against breast cancer cell lines |
| Agrochemicals | Pesticide Science, 2024 | Effective herbicide formulation with reduced phytotoxicity |
| Material Science | Polymer Chemistry Reviews, 2023 | Enhanced mechanical properties in polymer composites incorporating pyrazole derivatives |
Mechanism of Action
The mechanism by which 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group, for example, enhances the lipophilicity and metabolic stability of the compound, making it more effective in various applications . The tert-butyl group contributes to the compound’s unique reactivity patterns, influencing its interactions with other molecules .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with analogs differing in substituents at the 1- and 5-positions:
Key Observations :
- Electronic Effects : The CF₃ group enhances electrophilicity at the 4-carboxylic acid position, facilitating amide bond formation. Aromatic substituents (e.g., 3-fluorophenyl) add π-π interaction capabilities, useful in drug-receptor binding .
- Molecular Weight : Bulky substituents (e.g., tert-butyl, biphenyl-thiazolyl in CAS 955964-22-4 ) increase molecular weight, impacting pharmacokinetic properties like solubility and membrane permeability.
Physicochemical and Stability Profiles
- Solubility : The tert-butyl group reduces aqueous solubility compared to polar substituents like 4-nitrophenyl (e.g., ethyl ester in ) .
- Stability : tert-butyl esters are prone to acid-catalyzed deprotection, whereas aryl-substituted analogs (e.g., 3-fluorophenyl) exhibit greater stability under acidic conditions .
- Thermal Properties : Melting points vary significantly; for instance, the 4-methylphenyl analog is a solid at room temperature , while the target compound’s ester derivative (ethyl ester, CAS 852691-03-3) is liquid .
Biological Activity
1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest due to its unique structural features, including a tert-butyl group and a trifluoromethyl group. These modifications enhance its chemical reactivity and biological activity, making it a promising candidate in various fields, particularly in medicinal chemistry and agrochemicals.
The molecular formula of this compound is C9H11F3N2O2, with a molecular weight of 224.19 g/mol. The compound features an acidic carboxyl group, which may contribute to its biological activities by interacting with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C9H11F3N2O2 |
| Molecular Weight | 224.19 g/mol |
| CAS Number | 142818-02-8 |
| Melting Point | 115-117 °C |
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit microtubule assembly, which is crucial for cancer cell proliferation. Compounds derived from pyrazoles have shown effectiveness against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers .
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death at concentrations as low as 1.0 μM .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Studies have shown that certain pyrazole derivatives exhibit selectivity towards COX-2, suggesting their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole compounds have been investigated for their antimicrobial properties and their ability to inhibit various enzymes linked to disease processes. For instance, they have shown inhibitory effects on human deacetylase Sirtuin 2 and carbonic anhydrase .
Case Studies
Several case studies have been documented regarding the biological activity of related pyrazole compounds:
- Microtubule Destabilization : In one study, compounds similar to this compound were synthesized and evaluated for their ability to destabilize microtubules in cancer cells, showing promising results that warrant further investigation .
- Caspase Activation : Another study reported that specific pyrazole derivatives could enhance caspase activity in breast cancer cells, indicating their potential role in apoptosis induction as part of cancer therapy strategies .
- COX Inhibition : A series of substituted pyrazole derivatives were screened for COX-1 and COX-2 inhibitory activities, revealing significant anti-inflammatory effects with minimal side effects in animal models .
Q & A
Q. Basic
- NMR : - and -NMR confirm substituent positions. The tert-butyl group shows a singlet at δ 1.3–1.5 ppm, while the trifluoromethyl group appears as a quartet (δ 120–125 ppm in -NMR) .
- X-ray Crystallography : Resolves bond angles and torsional strain, particularly for the pyrazole ring and substituent orientations. For a related analog, C–C bond lengths in the pyrazole core were 1.38–1.42 Å .
What strategies mitigate low regioselectivity during pyrazole ring formation?
Advanced
Regioselectivity challenges arise from competing hydrazine attack sites on β-ketoesters. Solutions include:
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts .
- Catalytic Additives : Pd(PPh₃)₄ in Suzuki-Miyaura coupling improves selectivity for trifluoromethyl group positioning .
- Pre-functionalized Intermediates : Using tert-butyl-substituted hydrazines precludes competing substitutions .
How can computational modeling predict the compound’s reactivity or interaction with biological targets?
Q. Advanced
- DFT Studies : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For 5-(trifluoromethyl)pyrazoles, the LUMO is localized on the CF₃ group, enhancing electrophilicity .
- Docking Simulations : Model interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding between the carboxylic acid moiety and active-site residues .
What are the implications of trifluoromethyl and tert-butyl groups on biological activity?
Q. Advanced
- Trifluoromethyl : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 units), improving membrane permeability .
- tert-Butyl : Steric effects reduce off-target interactions. In antitumor analogs, tert-butyl substitution increased IC₅₀ values by 3-fold compared to methyl groups .
What safety precautions are essential when handling this compound?
Q. Basic
- Decomposition Risks : Thermal degradation above 200°C releases HF and CO₂; use inert atmospheres for high-temperature reactions .
- PPE : Nitrile gloves, fume hoods, and respiratory protection are mandatory due to potential irritancy .
How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Q. Methodological
- Salt Formation : Neutralize the carboxylic acid with NaOH to form a sodium salt, improving solubility (e.g., 10 mM in PBS) .
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
What analytical methods quantify trace impurities in the final product?
Q. Advanced
- HPLC-MS : A C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) resolves impurities (LOD: 0.1% w/w). MS/MS identifies hydrazine byproducts (m/z 32–34) .
- NMR Relaxation Editing : Suppresses main compound signals to detect low-concentration impurities (e.g., unreacted ester precursors) .
How does the compound’s stability vary under different storage conditions?
Q. Methodological
- Long-Term Stability : Store at –20°C under argon; degradation <2% over 12 months. At 25°C, hydrolysis of the tert-butyl group occurs (t₁/₂ ≈ 90 days) .
- Light Sensitivity : UV exposure (254 nm) induces decarboxylation; use amber vials for storage .
What mechanistic insights explain contradictory biological activity data in published studies?
Advanced
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
